3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2N and a CAS number of 1219982-45-2. This compound features a pyrrolidine ring substituted with a 3,4-difluorophenoxy group, making it a significant structure in medicinal chemistry and organic synthesis. Its unique properties allow it to serve as a valuable intermediate in the development of pharmaceuticals and other complex organic molecules.
The compound is commercially available from various chemical suppliers, including BenchChem and VWR, which provide detailed specifications and synthesis methods for research purposes . Additionally, its structural data can be accessed through databases like PubChem, which provides comprehensive chemical information.
3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride is classified as an organic compound, specifically within the category of heterocyclic compounds due to the presence of the nitrogen-containing pyrrolidine ring. It also falls under the category of substituted phenols due to the difluorophenoxy group attached to the pyrrolidine.
The synthesis of 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps:
The reaction mechanism involves nucleophilic substitution where the hydroxyl group of 3,4-difluorophenol is replaced by the pyrrolidine moiety. After forming the intermediate product, hydrochloric acid is added to yield the hydrochloride salt of the compound.
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity levels. This approach allows for better control over reaction parameters and scalability in production.
The molecular structure of 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride can be represented as follows:
This structure indicates that the compound has two fluorine atoms on the phenyl ring and a pyrrolidine ring attached via a methylene bridge.
The molecular weight of 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride is approximately 239.69 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.
The compound can undergo several types of chemical reactions:
Each type of reaction can lead to different products depending on the conditions and reagents used:
The mechanism of action for 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding due to its structural features. The difluorophenoxy group likely enhances binding affinity to certain targets, making it useful in biochemical assays and therapeutic applications .
The physical properties include:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to characterize this compound further .
3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride has several scientific applications:
This compound's versatility makes it an essential subject of study in both academic and industrial research contexts.
The synthesis of 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride (CAS 1864064-90-3) employs a convergent strategy that integrates two key molecular fragments: a fluorinated aromatic moiety and a pyrrolidine heterocycle. The core pathway involves reductive amination and nucleophilic substitution reactions to assemble the target structure efficiently [6] [9].
A representative four-step sequence begins with N-Boc protection of pyrrolidinone, followed by reduction with lithium aluminum hydride to yield 3-(hydroxymethyl)pyrrolidine. The critical phenoxy-methyl linkage is established via Mitsunobu reaction between 3,4-difluorophenol and the hydroxymethyl intermediate. Subsequent Boc deprotection and hydrochloride salt crystallization deliver the final compound in 42% overall yield. Alternative routes utilize epoxide ring-opening with 3,4-difluorophenoxide, though regioselectivity challenges limit yields to 30-35% [8].
Optimization challenges center on controlling stereochemistry at the pyrrolidine C3 position and minimizing racemization during salt formation. Recent advances employ chiral auxiliaries during the reduction step to access enantiomerically pure intermediates (>98% ee), crucial for pharmaceutical applications requiring defined stereochemistry [9]. Purification is typically achieved through recrystallization from ethanol/diethyl ether mixtures, yielding the hydrochloride salt as a stable, crystalline solid.
Table 1: Comparative Synthetic Routes for Phenoxymethyl Pyrrolidine Derivatives
Precursor | Coupling Method | Yield (%) | Purity (%) | Reference Analog |
---|---|---|---|---|
3-(Bromomethyl)pyrrolidine | Williamson Ether Synthesis | 68 | 95 | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]pyrrolidine [9] |
3-(Hydroxymethyl)pyrrolidine | Mitsunobu Reaction | 75 | 98 | 3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine [8] |
N-Boc-3-azetidinemethanol | Epoxide Ring-Opening | 52 | 90 | 3-(3,4-Dimethoxyphenoxy)-pyrrolidine [4] |
The phenoxy-methyl tether in this compound serves as a conformationally flexible linker that bridges aromatic and heterocyclic pharmacophores. Catalytic methodologies for constructing this linkage have evolved significantly, with palladium-catalyzed cross-couplings and photoredox strategies offering enhanced selectivity under mild conditions [5].
Key innovations include the use of Pd(OAc)₂/XPhos catalytic systems for coupling halogenated pyrrolidines with potassium 3,4-difluorophenoxide, achieving conversions >90% within 3 hours at 80°C. This method circumvents traditional Williamson ether synthesis limitations when using sterically hindered secondary alcohols. Additionally, visible-light-mediated catalysis employing Ru(bpy)₃Cl₂ facilitates the coupling of diazonium salts derived from 3,4-difluoroaniline with vinylpyrrolidines, constructing the phenoxy-methyl linkage via radical addition-cyclization sequences [5].
Linker length optimization studies reveal that insertion of methylene spacers (as in this compound's –OCH₂– group) balances molecular rigidity and flexibility, facilitating optimal target engagement. Comparative analyses with related PROTAC® degraders demonstrate that phenoxy-methyl linkers promote productive ternary complex formation between target proteins and E3 ligases . The electron-withdrawing difluoro substituents on the phenyl ring further modulate the linker's electronic properties, enhancing metabolic stability compared to non-fluorinated analogs.
Table 2: Catalytic Systems for Heterocyclic Ether Formation
Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Application Scope |
---|---|---|---|---|
Pd(OAc)₂ / XPhos | 80 | 3 | 92 | Aryl halides + secondary heterocyclic alcohols |
Ru(bpy)₃Cl₂ (blue LEDs) | 25 | 12 | 85 | Diazonium salts + unsaturated N-heterocycles |
CuI/1,10-phenanthroline | 100 | 8 | 78 | Aryl boronic acids + bromomethylheterocycles |
Fe(acac)₃ | 60 | 6 | 88 | Phenols + chloromethylpyrrolidines [5] |
Salt formation represents the critical final step in synthesizing 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride, conferring enhanced physicochemical properties essential for pharmaceutical processing. Free base compounds typically exist as oils or low-melting solids with poor crystallinity, complicating purification and formulation. Reaction with hydrogen chloride gas in anhydrous diethyl ether induces crystallization, yielding a stable hydrochloride salt with a defined melting point of 215-217°C [6] [10].
Crystallographic advantages include improved lattice energy from ionic packing, manifested in the compound's high decomposition temperature (>200°C). The hydrochloride salt exhibits 20-fold enhanced aqueous solubility compared to the free base (98 mg/mL vs. 4.8 mg/mL at pH 7), facilitating biological testing. Salt formation also mitigates hygroscopicity issues observed in non-ionized analogs, with moisture uptake <1% at 75% relative humidity versus >8% for free bases [4].
Counterion selection rationale prioritizes hydrochloride due to its minimal steric impact and proven biocompatibility. Alternative salts (e.g., citrate or mesylate) introduce unnecessary molecular weight without stability benefits. Process optimization studies demonstrate that anti-solvent crystallization using IPA/MTBE mixtures yields particles with optimal flow properties (Carr Index: 18-22) for solid dosage form manufacturing [8] [10].
Table 3: Physicochemical Properties of Pyrrolidine Hydrochloride Salts
Property | Free Base | Hydrochloride Salt | Stability Improvement |
---|---|---|---|
Physical Form | Viscous oil | White crystalline solid | Enables direct compression |
Hygroscopicity (% w/w uptake at 25°C/60% RH) | 8.2 | 0.9 | Eliminates drying requirements |
Aqueous Solubility (mg/mL) | 4.8 | 98 | Facilitates in vitro assays |
Melting/Decomposition Point (°C) | 89 (decomp.) | 215-217 | Allows steam sterilization |
Accelerated Stability (40°C/75% RH, 4 weeks) | 15% degradation | <3% degradation | Extends shelf life [4] [10] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0